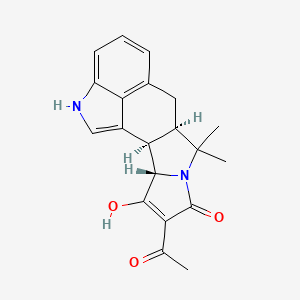

Cyclopiazonic acid

Description

Propriétés

IUPAC Name |

(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,16-17,21,24H,7H2,1-3H3/t12-,16+,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZINUGQCTHLQAZ-DQYPLSBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C([C@@H]2[C@@H]3[C@@H](CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18172-33-3 | |

| Record name | Cyclopiazonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18172-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6aR,11aS,11bR)-rel-10-Acetyl-2,6,6a,7,11a,11b-hexahydro-7,7-dimethyl-9H-pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Cyclopiazonic Acid from Penicillium cyclopium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of cyclopiazonic acid (CPA), a mycotoxin produced by various species of Penicillium and Aspergillus. Initially identified from Penicillium cyclopium, this indole-tetramic acid has garnered significant interest due to its specific inhibitory action on sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), making it a valuable tool in cell biology and a concern for food safety. This document details the historical context of its discovery, the intricate biosynthetic pathway, and detailed protocols for its extraction and purification, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Discovery and Historical Context

This compound was first isolated and characterized in 1968 by C.W. Holzapfel from Penicillium cyclopium Westling.[1][2][3][4] The fungus was found contaminating groundnuts that had caused acute toxicosis in ducklings and rats.[1] Although initially attributed to P. cyclopium, the producing strain (CSIR 1082) was later reclassified as Penicillium griseofulvum Dierckx.[1][2] Subsequent research has identified numerous other Penicillium and Aspergillus species as producers of CPA, including P. camemberti, P. commune, and A. flavus.[3][5]

The initial isolation by Holzapfel yielded 395 mg of pure this compound from 20 kg of moldy maize meal, highlighting the relatively low concentrations typically produced under natural conditions.[3] CPA is chemically characterized as an indole-tetramic acid and is related to the ergoline alkaloids.[3] Its toxic effects, which include anorexia, dehydration, and convulsions in animals, are primarily attributed to its potent and specific inhibition of SERCA pumps.[3]

Biosynthesis of this compound

The biosynthesis of α-cyclopiazonic acid is a multi-enzymatic process involving three key enzymes: a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) known as CpaS, a dimethylallyltransferase (CpaD), and a flavoprotein oxidocyclase (CpaO).[6] The pathway begins with the synthesis of cyclo-acetoacetyl-L-tryptophan (cAATrp) from acetyl-CoA, malonyl-CoA, and tryptophan, catalyzed by CpaS. The intermediate cAATrp is then prenylated by CpaD to form β-cyclopiazonic acid (β-CPA). The final step involves the conversion of β-CPA to α-CPA by CpaO, an FAD-dependent oxidoreductase.[6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The isolation and structure of this compound, a toxic metabolite of Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound- produced mainly by Penicillium mould [blackmould.me.uk]

- 6. Purification of this compound by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Cyclopiazonic acid on SERCA pumps

An In-depth Technical Guide to the Mechanism of Action of Cyclopiazonic Acid on SERCA Pumps

Introduction

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is a P-type ATPase pump integral to calcium signaling and homeostasis in a vast array of cell types.[1] In muscle cells, it is responsible for transporting Ca²⁺ ions from the cytosol back into the sarcoplasmic reticulum (SR) lumen, thereby inducing muscle relaxation.[1] This process is tightly coupled to the hydrolysis of one ATP molecule for every two Ca²⁺ ions transported.[1] The functional cycle of SERCA involves major conformational transitions between a high-calcium-affinity state (E1) and a low-calcium-affinity state (E2).[2]

This compound (CPA), a mycotoxin produced by Penicillium and Aspergillus fungi, is a potent, cell-permeable, and reversible inhibitor of SERCA pumps.[3][4] Its high specificity makes it an invaluable tool for studying Ca²⁺ signaling, muscle function, and for distinguishing SERCA activity from that of other Ca²⁺ transporters.[4][5] This guide provides a detailed examination of the molecular mechanism by which CPA inhibits SERCA, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core concepts.

Molecular Mechanism of Action

CPA exerts its inhibitory effect by binding to a specific site on the SERCA pump, locking it into a conformation that is incompetent for calcium transport. This mechanism can be broken down into the specific binding interactions, the resulting conformational stabilization, and the functional consequences for the pump's catalytic cycle.

Binding Site and Molecular Interactions

Unlike some other SERCA inhibitors like thapsigargin, CPA binds within the calcium access channel located in the transmembrane domain.[5][6] Crystallographic studies have revealed that the CPA binding pocket is a groove formed by transmembrane helices M1, M2, M3, and M4.[5][6][7]

Key residues involved in coordinating the CPA molecule include:

A critical feature of this interaction is the requirement of a divalent metal ion, such as Mg²⁺ or Mn²⁺.[8][9] The tetramic acid moiety of CPA chelates this metal ion, which is in turn coordinated by SERCA residues, primarily the side chain of Gln⁵⁶, and several water molecules.[5][8] This complex effectively occludes the pathway for Ca²⁺ ions to enter their binding sites.[8]

Stabilization of the E2 Conformational State

The SERCA pump cycle involves a transition from the E1 state (high affinity for cytosolic Ca²⁺) to the E2 state (low affinity for Ca²⁺, sites facing the lumen). CPA preferentially binds to and stabilizes an E2-like, calcium-free conformation of the enzyme.[5][7][10] By locking the pump in this state, CPA prevents the conformational changes necessary for the enzyme to transition back to the E1 state, bind cytosolic Ca²⁺, and initiate a new transport cycle.[4] This stabilization immobilizes a subset of the transmembrane helices, effectively arresting the pump's structural dynamics.[6]

Functional Consequences

The binding of CPA and stabilization of the E2 state leads to several functional consequences:

-

Inhibition of Ca²⁺ Transport : By physically blocking the Ca²⁺ entry channel, CPA directly prevents Ca²⁺ ions from accessing their high-affinity binding sites.[4][6]

-

Inhibition of ATPase Activity : The pump's catalytic cycle is stalled, leading to a halt in ATP hydrolysis.[4] The inhibition of ATPase activity is essentially complete at stoichiometric concentrations of CPA (1-2 moles of CPA per mole of ATPase), particularly at low ATP levels.[4]

-

Competitive Interaction with ATP : ATP can protect the enzyme from CPA inhibition in a competitive manner.[4] This suggests that ATP binding, which favors the E1 state, and CPA binding, which favors the E2 state, are mutually antagonistic.

-

Depletion of Ca²⁺ Stores : In intact cells, the inhibition of SERCA-mediated Ca²⁺ reuptake into the ER/SR leads to a gradual depletion of these internal calcium stores.[5][11][12]

Quantitative Data Summary

The interaction between CPA and SERCA has been characterized by several key quantitative parameters. These values can vary depending on the experimental conditions, such as ATP concentration, temperature, and pH.

| Parameter | Value | Organism/Preparation | Conditions | Reference |

| Apparent Kd | 7 nM | Rabbit Sarcoplasmic Reticulum | Turnover conditions, 10 µM ATP, 37°C | [10] |

| Stoichiometry | 6-8 nmol/mg protein | Rabbit Sarcoplasmic Reticulum | Low ATP (0.5-2 µM) | [4] |

| Inhibition | Complete at ~10 toxin/enzyme molar ratio | Rabbit Sarcoplasmic Reticulum | 1 mM ATP | [10] |

| Concentration | 20 µM | Endothelial Cells | Used for maximal SERCA inhibition | [11] |

Key Experimental Methodologies

The elucidation of CPA's mechanism of action relies on several key biochemical and biophysical assays. Detailed protocols for the most common assays are provided below.

SERCA ATPase Activity Assay (Coupled Enzyme Assay)

This is the most common method to measure the rate of ATP hydrolysis by SERCA. The production of ADP is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.

Principle :

-

SERCA hydrolyzes ATP to ADP + Pi.

-

PK uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate.

-

LDH reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

-

The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.

Protocol :

-

Prepare Assay Buffer : Prepare a fresh assay mix containing 50 mM imidazole (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 10 mM phosphoenolpyruvate, 5 mM ATP, and 10 mM NaN₃ (to inhibit mitochondrial ATPases).[13]

-

Add Coupling Enzymes and NADH : To the assay buffer in a 1 mL quartz cuvette, add pyruvate kinase (5-10 units/mL), lactate dehydrogenase (10-20 units/mL), and 0.2-0.4 mM NADH.[13][14]

-

Equilibrate : Incubate the cuvette at a constant temperature (e.g., 25°C or 37°C).[14]

-

Establish Free Ca²⁺ Concentration : Add a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 10 µM).[13] A calcium ionophore (e.g., A23187, ~2 µM) is added to prevent Ca²⁺ gradient formation in vesicular preparations.[13]

-

Initiate Reaction : Add the SERCA-containing preparation (e.g., 10-20 µg of SR vesicles) to the cuvette and mix.

-

Monitor Absorbance : Immediately begin recording the absorbance at 340 nm over time. The slope of this line represents the total ATPase activity.

-

Determine SERCA-specific Activity : To measure the activity specifically due to SERCA, add a saturating concentration of CPA (e.g., 10-20 µM) or another specific inhibitor like thapsigargin. The remaining slope represents non-SERCA ATPase activity.[13]

-

Calculation : The SERCA-specific activity is the difference between the total activity and the non-SERCA activity.

SERCA-Mediated Calcium Uptake Assay (Fluorometric)

This assay directly measures the transport of Ca²⁺ into SR/ER vesicles or by purified SERCA reconstituted into liposomes. It uses a fluorescent Ca²⁺ indicator dye that remains in the extra-vesicular solution.

Principle : As SERCA pumps Ca²⁺ into the vesicles, the concentration of free Ca²⁺ in the surrounding buffer decreases. This decrease is detected by a ratiometric Ca²⁺-sensitive fluorophore like Indo-1.

Protocol :

-

Prepare Uptake Buffer : Prepare a buffer containing, for example, 20 mM HEPES (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM potassium oxalate (to precipitate Ca²⁺ inside vesicles and prevent back-leak), and 5 mM NaN₃.

-

Add Reagents : In a fluorometer cuvette, add the uptake buffer, the SERCA preparation (e.g., muscle homogenate), and the fluorescent Ca²⁺ indicator (e.g., Indo-1).[15]

-

Set Ca²⁺ Concentration : Add a known amount of CaCl₂ to establish a starting extra-vesicular Ca²⁺ concentration within the dynamic range of the dye.

-

Initiate Uptake : Start the reaction by adding ATP (e.g., 1-5 mM).[15]

-

Monitor Fluorescence : Record the fluorescence ratio (e.g., 405 nm / 485 nm for Indo-1) over time. A decrease in the ratio corresponds to Ca²⁺ uptake into the vesicles.

-

Inhibitor Control : To confirm that the observed uptake is SERCA-mediated, a parallel experiment is run in the presence of a saturating concentration of CPA. In this control, no significant change in fluorescence should be observed after ATP addition.[15]

-

Data Analysis : The initial slope of the fluorescence trace is proportional to the rate of Ca²⁺ uptake.

Analysis of Conformational Changes (Intrinsic Tryptophan Fluorescence)

This method exploits the sensitivity of the intrinsic fluorescence of tryptophan residues within SERCA to their local environment, which changes during the enzyme's conformational transitions.

Principle : The transition between E1 and E2 states, induced by ligands like Ca²⁺ or inhibitors like CPA, alters the environment of one or more tryptophan residues, leading to a change in fluorescence intensity or emission wavelength.

Protocol :

-

Prepare Sample : Purified SERCA is diluted in a suitable buffer (e.g., MOPS or HEPES) in a fluorescence cuvette. The buffer should be free of components that absorb or fluoresce in the UV range.

-

Set Spectrofluorometer : Set the excitation wavelength to ~295 nm (to selectively excite tryptophan) and record the emission spectrum from ~310 nm to 400 nm.

-

Acquire Baseline Spectrum : Record the fluorescence spectrum of the enzyme in a Ca²⁺-free buffer (containing EGTA) to establish the baseline E2-like state.

-

Induce Conformational Change :

-

Ca²⁺-induced change : Add CaCl₂ to the cuvette to a saturating concentration to induce the E1-Ca²⁺ state and record the new spectrum.

-

CPA-induced change : To the enzyme in the Ca²⁺-free (E2) state, add a stoichiometric amount of CPA and record the spectrum. The affinity of SERCA for CPA is high in the absence of Ca²⁺.[10]

-

-

Data Analysis : Compare the spectra before and after the addition of the ligand/inhibitor. A shift in the emission maximum or a change in fluorescence intensity indicates a conformational change. For example, CPA binding can block the fluorescence changes normally induced by Ca²⁺.[4]

Visualizations

The following diagrams illustrate the mechanism of CPA action and a typical experimental workflow.

Caption: Mechanism of SERCA inhibition by this compound (CPA).

Caption: Workflow for a coupled-enzyme SERCA ATPase activity assay.

References

- 1. Drug Interactions With the Ca2+-ATPase From Sarco(Endo)Plasmic Reticulum (SERCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linking Biochemical and Structural States of SERCA: Achievements, Challenges, and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ca2+-ATPase | Tocris Bioscience [tocris.com]

- 4. This compound is a specific inhibitor of the Ca2+-ATPase of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Is Complexed to a Divalent Metal Ion When Bound to the Sarcoplasmic Reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular basis for this compound inhibition of the sarcoplasmic reticulum calcium pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the differences in the this compound binding mode to mammalian and P. Falciparum Ca2+ pumps: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is complexed to a divalent metal ion when bound to the sarcoplasmic reticulum Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound effect on Ca2+-dependent conformational states of the sarcoplasmic reticulum ATPase. Implication for the enzyme turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | this compound-Induced Ca2+ Store Depletion Initiates Endothelium-Dependent Hyperpolarization-Mediated Vasorelaxation of Mesenteric Arteries in Healthy and Colitis Mice [frontiersin.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

The Biosynthesis of Cyclopiazonic Acid in Aspergillus flavus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA) is a mycotoxin produced by several species of Aspergillus and Penicillium, most notably Aspergillus flavus, a common contaminant of agricultural commodities. This indole-tetramic acid neurotoxin is a potent and specific inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), making its biosynthetic pathway a subject of significant interest for toxicological and pharmacological research. This technical guide provides an in-depth overview of the CPA biosynthesis pathway in A. flavus, detailing the genetic and enzymatic machinery, key chemical transformations, and regulatory aspects. Furthermore, this guide includes a compilation of relevant experimental protocols and quantitative data to facilitate further research in this field.

Introduction

Aspergillus flavus is a ubiquitous saprophytic fungus capable of producing a variety of secondary metabolites, including the highly carcinogenic aflatoxins and the neurotoxic mycotoxin, this compound (CPA)[1][2][3]. CPA was first isolated from Penicillium cyclopium and has since been identified in numerous other fungal species[2]. Its primary mode of action involves the inhibition of Ca2+-ATPase, disrupting cellular calcium homeostasis[4]. The co-occurrence of CPA with aflatoxins in food and feed poses a significant health risk to both humans and animals[2]. Understanding the biosynthesis of CPA is crucial for developing strategies to mitigate its contamination and for exploring its potential as a pharmacological tool.

The biosynthesis of CPA in A. flavus is a three-step enzymatic pathway encoded by a gene cluster located adjacent to the aflatoxin biosynthesis gene cluster on chromosome 3[1][5][6]. This pathway utilizes precursors from primary metabolism to construct the complex pentacyclic structure of α-CPA.

The this compound Biosynthesis Pathway

The biosynthesis of α-cyclopiazonic acid from primary metabolic precursors involves three key enzymes: CpaS (a hybrid polyketide synthase-nonribosomal peptide synthetase), CpaD (a dimethylallyltransferase), and CpaO (a flavin-dependent oxidase)[7]. The pathway initiates with the formation of a tetramic acid intermediate, which is subsequently prenylated and oxidatively cyclized.

Precursors

The biosynthesis of CPA draws upon several key precursors from primary metabolism:

-

Acetyl-CoA and Malonyl-CoA: These serve as the building blocks for the polyketide portion of the molecule.

-

L-Tryptophan: This amino acid forms the indole core of CPA.

-

Dimethylallyl pyrophosphate (DMAPP): This isoprenoid unit is essential for the prenylation of the indole ring and is synthesized via the mevalonate pathway[7].

Core Biosynthetic Steps

The conversion of these precursors into α-CPA is a sequential process catalyzed by the three core enzymes of the pathway.

Step 1: Synthesis of cyclo-acetoacetyl-L-tryptophan (cAATrp) by CpaS

The initial and committing step in CPA biosynthesis is catalyzed by the large, multidomain enzyme CpaS , a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS)[4]. This enzyme is responsible for the condensation of acetyl-CoA, malonyl-CoA, and L-tryptophan to form the first stable intermediate, cyclo-acetoacetyl-L-tryptophan (cAATrp) . The PKS module of CpaS first synthesizes an acetoacetyl group from one molecule of acetyl-CoA and one molecule of malonyl-CoA. Simultaneously, the NRPS module activates L-tryptophan. These two moieties are then condensed and cyclized to release cAATrp[4].

Step 2: Prenylation of cAATrp by CpaD

The second step involves the prenylation of the indole ring of cAATrp by the enzyme CpaD , a dimethylallyltransferase[7]. CpaD transfers a dimethylallyl group from DMAPP to the C4 position of the indole ring of cAATrp, yielding β-cyclopiazonic acid (β-CPA) . This reaction is a key branching point, committing the intermediate to the CPA pathway.

Step 3: Oxidative Cyclization of β-CPA by CpaO

The final step in the formation of α-CPA is the oxidative cyclization of β-CPA, catalyzed by CpaO , a flavin adenine dinucleotide (FAD)-dependent oxidase[7]. This enzyme facilitates the formation of the fifth ring of the α-CPA molecule through a dehydrogenation reaction, leading to the final product, α-cyclopiazonic acid .

Genetic Organization and Regulation

The genes encoding the three core enzymes of the CPA biosynthesis pathway (cpaS, cpaD, and cpaO) are organized in a gene cluster in A. flavus[1][5][6]. This cluster is physically linked to the aflatoxin biosynthesis gene cluster, suggesting a potential for co-regulation.

The regulation of the cpa gene cluster is complex and not yet fully elucidated. However, the global secondary metabolism regulator, LaeA , has been shown to positively regulate the expression of the cpa genes[8]. Deletion of laeA results in a significant reduction in CPA production. Additionally, the gene veA, which is involved in morphogenesis and the regulation of aflatoxin biosynthesis, also appears to influence the production of CPA[9]. While a putative transcription factor, ctfR1, is located within the cpa cluster, its disruption did not affect CPA production, indicating that other regulatory elements are at play[2].

Quantitative Data

The production of CPA by A. flavus is influenced by environmental factors such as temperature and water activity. Quantitative data on CPA production under various conditions is essential for risk assessment and for optimizing fermentation processes for research purposes.

| Parameter | Condition | CPA Production (µg/g) | Reference |

| Temperature | 25°C | 1876 | [10] |

| 30°C | 709 | [10] | |

| Water Activity (aw) | 0.99 | 1876 | [10] |

| 0.90 | 709 | [10] |

Note: The provided data is illustrative and derived from a specific study. CPA production levels can vary significantly between different strains of A. flavus and under different culture conditions.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of the CPA biosynthesis pathway.

Gene Disruption in Aspergillus flavus

Gene disruption is a fundamental technique to elucidate the function of specific genes in a biosynthetic pathway. A common method involves homologous recombination to replace the target gene with a selectable marker.

Protocol Outline:

-

Construction of the Gene Disruption Cassette:

-

Amplify the 5' and 3' flanking regions of the target gene (e.g., cpaS) from A. flavus genomic DNA using PCR.

-

Amplify a selectable marker gene (e.g., pyrG or a drug resistance gene like hygB).

-

Fuse the three DNA fragments (5' flank - marker - 3' flank) using fusion PCR or restriction enzyme-based cloning.

-

-

Transformation of Aspergillus flavus :

-

Generate protoplasts from young A. flavus mycelia by enzymatic digestion of the cell wall.

-

Transform the protoplasts with the gene disruption cassette using polyethylene glycol (PEG)-mediated transformation.

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent.

-

-

Screening and Verification of Transformants:

-

Isolate genomic DNA from putative transformants.

-

Verify the homologous recombination event by PCR using primers flanking the target gene locus.

-

Confirm the single integration of the disruption cassette by Southern blot analysis.

-

-

Phenotypic Analysis:

-

Culture the confirmed gene disruption mutants and the wild-type strain under CPA-producing conditions.

-

Extract secondary metabolites and analyze for the presence or absence of CPA and its intermediates using HPLC-MS/MS.

-

Heterologous Expression and Purification of Cpa Enzymes

The biochemical characterization of the Cpa enzymes requires their production in a heterologous host, such as Escherichia coli or a fungal expression system like Aspergillus oryzae.

Protocol Outline:

-

Cloning of cpa Genes into an Expression Vector:

-

Amplify the coding sequences of cpaS, cpaD, and cpaO from A. flavus cDNA.

-

Clone the amplified genes into an appropriate expression vector containing a suitable promoter and an affinity tag (e.g., His-tag or GST-tag) for purification.

-

-

Heterologous Expression:

-

Transform the expression constructs into the chosen host organism.

-

Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

-

Protein Purification:

-

Lyse the cells and clarify the lysate by centrifugation.

-

Purify the recombinant protein using affinity chromatography based on the engineered tag.

-

Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

-

Assess the purity of the enzyme by SDS-PAGE.

-

Enzyme Assays

In vitro enzyme assays are essential for determining the function and kinetic parameters of the purified Cpa enzymes.

CpaS Assay:

-

Substrates: Acetyl-CoA, malonyl-CoA, L-tryptophan, and a phosphopantetheinyl transferase (to activate the apo-enzyme).

-

Reaction Conditions: Incubate the purified CpaS with its substrates in a suitable buffer at an optimal temperature and pH.

-

Product Detection: Monitor the formation of cAATrp using LC-MS/MS.

CpaD Assay:

-

Substrates: Purified cAATrp and DMAPP.

-

Reaction Conditions: Incubate purified CpaD with its substrates in a suitable buffer.

-

Product Detection: Monitor the formation of β-CPA by LC-MS/MS.

CpaO Assay:

-

Substrate: Purified β-CPA.

-

Reaction Conditions: Incubate purified CpaO with β-CPA in a buffer containing FAD.

-

Product Detection: Monitor the formation of α-CPA by LC-MS/MS.

Quantitative Analysis of CPA and Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of CPA and its biosynthetic intermediates.

Protocol Outline:

-

Sample Preparation:

-

Extract secondary metabolites from fungal cultures or enzyme assay mixtures using an appropriate organic solvent (e.g., chloroform or ethyl acetate).

-

Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Separate the analytes using a reverse-phase C18 column with a gradient of water and acetonitrile or methanol containing a small amount of formic acid or ammonium acetate.

-

Detect and quantify the target molecules using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for CPA, cAATrp, and β-CPA should be used for accurate quantification.

-

Conclusion

The biosynthesis of this compound in Aspergillus flavus is a well-defined three-step enzymatic pathway. The genetic and biochemical characterization of this pathway has provided significant insights into the production of this important mycotoxin. The experimental protocols and data presented in this guide offer a valuable resource for researchers investigating fungal secondary metabolism, mycotoxin biosynthesis, and for those interested in the pharmacological potential of CPA and its biosynthetic enzymes. Further research is needed to fully elucidate the regulatory networks governing CPA production and to explore the potential for protein-protein interactions within the biosynthetic machinery. Such knowledge will be instrumental in developing effective strategies to control CPA contamination in the food chain and in harnessing the bioactivity of this fascinating natural product.

References

- 1. Clustered genes involved in this compound production are next to the aflatoxin biosynthesis gene cluster in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound biosynthesis of Aspergillus flavus and Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound biosynthesis in Aspergillus sp.: characterization of a reductase-like R* domain in cyclopiazonate synthetase that forms and releases cyclo-acetoacetyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein-protein interactions in polyketide synthase-nonribosomal peptide synthetase hybrid assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agris.fao.org [agris.fao.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Production of this compound, aflatrem, and aflatoxin by Aspergillus flavus is regulated by veA, a gene necessary for sclerotial formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modeling kinetics of aflatoxin production by Aspergillus flavus in maize-based medium and maize grain - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Cyclopiazonic Acid in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium fungi, is a common contaminant of agricultural commodities. This technical guide provides a comprehensive overview of the toxicological profile of CPA in various animal models, synthesizing data from acute, subchronic, and chronic toxicity studies. The primary mechanism of CPA toxicity is the specific and reversible inhibition of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a disruption of intracellular calcium homeostasis. This guide details the toxicokinetics, organ-specific toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects of CPA, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Acute Toxicity

CPA exhibits a wide range of acute toxicity across different animal species, which is largely attributed to varying reliance on the SERCA pump.[1]

Quantitative Acute Toxicity Data

| Species | Strain | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Mouse | Oral | 12 - 63 | [1] | |

| Rat | Sprague-Dawley | Oral | 30 - 70 | [2] |

| Rat | Intraperitoneal | 2.3 | [3] | |

| Chicken | Oral | 36 - 63 | [1] | |

| Dog | Oral (repeated exposure) | 0.5 | [1] |

Experimental Protocol: Acute Oral Toxicity in Rats

-

Test Guideline: Based on general principles of OECD Test Guideline 401.

-

Animals: Male Sprague-Dawley rats.[4]

-

Housing: Housed in cages under controlled conditions of temperature (22 ± 3°C), humidity (50 ± 20%), and a 12-hour light/dark cycle.[5]

-

Dosage: CPA is dissolved in a suitable vehicle (e.g., 1 N sodium bicarbonate) and administered by oral gavage.[6] Doses are typically administered in a volume of 2.5 ml/kg body weight.[6]

-

Procedure: Animals are fasted overnight prior to dosing.[4] A single dose of CPA is administered.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[4] Body weight is recorded weekly.[4]

-

Endpoint: The LD50 is calculated based on the mortality data.[5]

Subchronic and Chronic Toxicity

Repeated exposure to CPA induces a range of toxic effects, with the liver, spleen, and gastrointestinal tract being prominent target organs.

Quantitative Subchronic and Chronic Toxicity Data

| Species | Strain | Duration | Route | Dose (mg/kg/day) | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects | Reference(s) |

| Rat | Sprague-Dawley | 13 weeks | Oral | 0, 0.2, 0.6, 2.0, 4.0 | - | < 0.6 | Mild to moderate acute inflammation of the gastric epithelium. | [7] |

| Rat | Sprague-Dawley | 13 weeks | Oral | 2.0, 4.0 | - | 2.0 | Increased serum creatinine. | [7] |

| Rat | Sprague-Dawley | 13 weeks | Oral | 4.0 | 2.0 | 4.0 | Disruption of the endoplasmic reticulum in hepatocytes. | [7] |

| Dog | 90 days | Oral | 0.05, 0.25, 0.5, 1.0 | 0.05 | 0.25 | Vomiting, diarrhea, weight loss, CNS depression, hyperemia and ulceration of the alimentary tract. | [8] | |

| Pig | - | - | - | ~1.0 | - | Considered the most sensitive species. | [2] |

Experimental Protocol: 13-Week Subchronic Oral Toxicity in Rats

-

Animals: Male Sprague-Dawley rats.[7]

-

Dosage: CPA administered orally by gavage daily for 13 consecutive weeks at doses of 0, 0.2, 0.6, 2.0, or 4.0 mg/kg body weight/day.[7]

-

Observations: General appearance, behavior, body weight, and food consumption are monitored throughout the study.[7]

-

Clinical Pathology: Blood samples are collected at specified intervals (e.g., 7 and 13 weeks) for hematological and serum chemistry analysis.[7]

-

Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.[7] Ultrastructural examination of the liver may also be performed.[7]

Organ-Specific Toxicity

Hepatotoxicity

The liver is a primary target organ for CPA toxicity. Observed effects include:

-

Diffuse pycnotic nuclei and focal areas of coagulative necrosis at high doses.[4]

-

Elevated serum aspartate and alanine aminotransferase activities.[4]

-

Disruption of the cisternal pattern of the endoplasmic reticulum with ribosomal detachment.[7]

-

Vacuolated to granular hepatocyte cytoplasm.[9]

Nephrotoxicity

Kidney effects are also observed, particularly at higher doses:

-

Increased serum creatinine concentrations in subchronic studies.[7]

-

Dilated renal convoluted tubules with pyknotic nuclei and scattered hyaline casts.[9]

-

Renal infarcts in dogs in subacute studies.[8]

Neurotoxicity

CPA is a neurotoxin, and its effects can manifest as:

-

Hypokinesia, hypothermia, catalepsy, tremors, and irregular respiration in mice.[1]

-

CNS depression in dogs.[8]

Gastrointestinal Toxicity

The gastrointestinal tract is significantly affected, especially in dogs:

-

Diffuse hyperemia with focal areas of hemorrhage and ulceration.[8]

-

Mild to moderate acute inflammation of the lamina propria and submucosa of the gastric epithelium in rats.[7]

Myotoxicity

Skeletal muscle is a target for CPA, which is consistent with its mechanism of action on the sarcoplasmic reticulum Ca2+-ATPase.

-

Degeneration of skeletal muscle in rats treated with 8 mg/kg/day for 4 days.[1]

Mechanism of Action: SERCA Inhibition

The primary molecular mechanism of CPA toxicity is the specific and reversible inhibition of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump.[1][10]

Signaling Pathway of SERCA Inhibition by CPA

CPA binds to the SERCA pump, stabilizing it in an E2-like conformation.[11] This prevents the conformational changes necessary for Ca2+ translocation into the sarcoplasmic/endoplasmic reticulum and subsequent ATP hydrolysis, leading to an accumulation of Ca2+ in the cytoplasm.[1]

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

ADME Profile in Rats

-

Absorption: CPA is absorbed from the gastrointestinal tract following oral administration.[1]

-

Distribution: Radiolabelled CPA administered intraperitoneally or intragastrically to rats showed wide distribution. Skeletal muscle tissue contained 48% of the radioactive dose 6 hours after administration by either route.[1]

-

Metabolism: In vivo and in vitro experiments indicate that CPA is not extensively metabolized.[12]

-

Excretion: CPA is excreted in both urine and feces. Biliary excretion plays a major role, with 38% of an intraperitoneal dose excreted in the feces within 72 hours.[1]

ADME Workflow

Genotoxicity and Carcinogenicity

Genotoxicity

The genotoxicity of CPA is a subject of some debate, with conflicting results reported.

-

Ames Test: Some studies have reported that CPA is not mutagenic in bacterial assays.[11] However, other in silico predictions suggest a positive result in the Ames test.[13]

Carcinogenicity

CPA is generally not considered to be a carcinogen.[11]

Reproductive and Developmental Toxicity

Study in Fischer-344 Rats

A study in Fischer-344 rats assessed the effects of CPA on pregnancy and fetal development.[14]

-

Maternal Toxicity: At a dose of 10 mg/kg/day, maternal toxicity was observed, including decreased feed consumption and mortality in some dams.[14]

-

Developmental Toxicity: No significant differences in pup weights, pre- or post-implantation losses, or fetal deaths were observed.[14] There was evidence of retarded ossification of cervical and caudal vertebrae at the highest doses.[14]

Experimental Protocol: Developmental Toxicity Study in Rats

-

Animals: Pregnant Fischer-344 rats.[14]

-

Dosage: Daily oral administration of CPA at doses of 0, 1, 5, or 10 mg/kg body weight during specific periods of gestation (e.g., days 8-11 or 12-15).[14]

-

Maternal Observations: Dams are monitored for clinical signs of toxicity, body weight, and food consumption.[14]

-

Fetal Examination: On day 21 of gestation, dams are euthanized, and fetuses are examined for external, visceral, and skeletal abnormalities.[14] Parameters such as pup weight, and pre- and post-implantation loss are recorded.[14]

Hematological and Biochemical Effects

CPA administration can lead to alterations in hematological and serum biochemical parameters, particularly at higher doses and with repeated exposure.

Summary of Hematological and Biochemical Changes

| Parameter | Animal Model | Study Duration | Dose | Change | Reference(s) |

| Hematology | |||||

| White Blood Cell Count | Rat | 4 days | 4.0, 8.0 mg/kg/day | Decreased | [4] |

| Leukocytosis | Dog | 90 days | ≥ 0.25 mg/kg/day | Increased | [8] |

| Neutrophilia | Dog | 90 days | ≥ 0.25 mg/kg/day | Increased | [8] |

| Lymphopenia | Dog | 90 days | ≥ 0.25 mg/kg/day | Decreased | [8] |

| Monocytosis | Dog | 90 days | ≥ 0.25 mg/kg/day | Increased | [8] |

| Biochemistry | |||||

| Aspartate Aminotransferase (AST) | Rat | 4 days | 8.0 mg/kg/day | Increased | [4] |

| Alanine Aminotransferase (ALT) | Rat | 4 days | 8.0 mg/kg/day | Increased | [4] |

| Serum Creatinine | Rat | 13 weeks | 2.0, 4.0 mg/kg/day | Increased | [7] |

| Alkaline Phosphatase | Dog | 90 days | ≥ 0.25 mg/kg/day | Increased | [8] |

Experimental Workflow for Hematology and Biochemistry Analysis

Conclusion

This compound exhibits a multifaceted toxicological profile in animal models, primarily driven by its potent inhibition of the SERCA pump. The toxicity of CPA is species-dependent, with dogs and pigs showing higher sensitivity. The primary target organs include the liver, kidneys, gastrointestinal tract, and skeletal muscle. While CPA is not considered a carcinogen and its genotoxic potential is not definitively established as a significant in vivo concern, its acute and subchronic toxicity warrant careful consideration in risk assessment for both animal and human health. Further research to obtain more precise quantitative data on chronic exposure and in vivo genotoxicity would be beneficial for a more complete understanding of its toxicological profile.

References

- 1. Distribution, excretion and skeletal muscle effects of the mycotoxin [14C]this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Toxicity of the mycotoxin, this compound, to Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sex-specific reference intervals of hematologic and biochemical analytes in Sprague-Dawley rats using the nonparametric rank percentile method | PLOS One [journals.plos.org]

- 6. Subacute toxicity of the mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subchronic oral toxicity of this compound (CPA) in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound mycotoxicosis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicologic and immunologic effects of sublethal doses of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and immunotoxicity of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Integrated Approach to this compound Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reference values for selected hematological, biochemical and physiological parameters of Sprague‐Dawley rats at the Animal House, Faculty of Medicine, University of Colombo, Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Mycotoxin: A Technical Guide to the Natural Occurrence of Cyclopiazonic Acid in Food and Feedstuffs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopiazonic acid (CPA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1][2] This indole-tetramic acid neurotoxin is a frequent contaminant of a wide range of agricultural commodities and animal feed, posing a potential risk to human and animal health.[1][2][3] CPA exerts its toxic effect by acting as a specific inhibitor of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA), disrupting cellular calcium homeostasis.[1] While not considered as acutely potent as other mycotoxins like aflatoxins, its widespread occurrence, often in conjunction with other toxins, necessitates a thorough understanding of its prevalence and detection.[1][3] This technical guide provides an in-depth overview of the natural occurrence of CPA in food and feedstuffs, detailing quantitative data, analytical methodologies, and the biosynthetic pathway of this mycotoxin.

Natural Occurrence and Quantitative Data

CPA contamination is a global issue, with its presence reported in a diverse array of food and feed products. The primary producing fungi, Aspergillus flavus and various Penicillium species such as P. commune and P. camemberti, are ubiquitous in many agricultural environments.[1][4] Consequently, CPA can be found in grains, oilseeds, cheese, and animal products derived from livestock that have consumed contaminated feed.[1][2][5] The following tables summarize the quantitative data on the natural occurrence of CPA in various commodities.

Table 1: Occurrence of this compound in Grains and Grain Products

| Commodity | Country/Region | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference |

| Corn | Indonesia | 26 | 21 (80.8%) | Up to 9000 | - | [3] |

| Corn | USA (Georgia) | 45 | 23 (51%) | <25 - 2800 | 467 (average) | [6] |

| Corn | Nigeria | 50 | - | - | 1.173 (mean) | [7] |

| Rice | Nigeria | 50 | - | - | 1.271 (mean) | [7] |

| Wheat | Nigeria | 50 | - | - | 6.783 (mean) | [7] |

| Sorghum | Nigeria | 50 | - | - | 1.481 (mean) | [7] |

| Millet | Nigeria | 50 | - | - | 2.921 (mean) | [7] |

Table 2: Occurrence of this compound in Peanuts and Peanut Products

| Commodity | Country/Region | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference |

| Peanuts | USA (Southeastern) | 27 (loose-shell kernels) | 21 (78%) | 32 - 6525 | - | [8][9] |

| Peanuts | USA (Southeastern) | 21 (sound mature kernels) | 4 (19%) | 32 - 130 | - | [8][9] |

| Peanuts | Botswana | 83 | 17 (21%) | 1 - 10 | - | [10] |

| Peanuts | USA (Georgia) | 50 | 45 (90%) | <50 - 2900 | 460 (average) | [6] |

Table 3: Occurrence of this compound in Cheese

| Cheese Type | Country/Region | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference |

| Soft-ripened Cheeses | USA | 79 | 36 (45.6%) | - | 48.5 (median) | [11] |

| Blue-veined Cheeses | USA | 168 | 41 (24.4%) | - | 30 (median) | [11] |

| Brie | USA | - | - | Up to 3820 | - | [11] |

| Blue Cheese | USA | - | - | Up to 1250 | - | [11] |

| Monte Enebro | USA | - | - | Up to 7900 | - | [11] |

| White Mould Cheese | - | - | - | Up to 3700 | - | [12] |

Table 4: Occurrence of this compound in Animal Feed and Products

| Commodity | Country/Region | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median Concentration (µg/kg) | Reference |

| Animal Feed | Brazil | - | 6 (12%) | 12.5 - 153.3 | 57.6 (mean) | [5] |

| Milk | Brazil | - | 3 (6%) | 6.4 - 9.1 (µg/L) | - | [5] |

| Poultry Feed | Indonesia | - | - | 20 - 9220 | - | [13] |

| Feed | India | - | - | 400 - 12000 | - | [13] |

Factors Influencing this compound Production

The production of CPA by fungi is influenced by various environmental factors, with water activity (aw) and temperature being the most critical.

-

Water Activity (aw): Penicillium commune can produce CPA at aw levels ranging from 0.85 to 0.996.[14][15] For Aspergillus flavus on maize, the minimum aw for CPA production was found to be 0.90.[16]

-

Temperature: The optimal temperature for CPA production by P. commune is around 25°C, with the range for production being between 20°C and 30°C.[4][15] Studies on maize have shown that the highest CPA production by P. commune occurs at 20°C with an aw of 0.98, while for A. flavus it is also at 20°C and 0.98 aw.[16] Interestingly, temperature appears to be a more dominant factor than water activity in influencing CPA production.[4]

Biosynthesis of this compound

The biosynthesis of α-cyclopiazonic acid is a multi-step process involving three key enzymes.[1] The pathway begins with the precursors acetyl-CoA, malonyl-CoA, and L-tryptophan.

-

Formation of cyclo-Acetoacetyl-L-tryptophan (cAATrp): The initial step is catalyzed by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme known as CpaS.[1] This enzyme utilizes acetyl-CoA, malonyl-CoA, and L-tryptophan to synthesize and then cyclize the intermediate via a Dieckmann condensation to release cAATrp.[17]

-

Prenylation to form β-Cyclopiazonic Acid (β-CPA): The second enzyme, CpaD, a dimethylallyltransferase, catalyzes the prenylation of cAATrp at the C4 position of the indole ring using dimethylallyl pyrophosphate (DMAPP) to form β-CPA.[1][17]

-

Oxidative Cyclization to α-Cyclopiazonic Acid (α-CPA): The final step is an oxidative cyclization of β-CPA to α-CPA, catalyzed by the FAD-dependent oxidoreductase, CpaO.[1]

Experimental Protocols for this compound Analysis

Accurate quantification of CPA in complex food and feed matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation

A generic workflow for the extraction and cleanup of CPA from food and feed samples is outlined below. Specific modifications may be required depending on the matrix.

Detailed Protocol for Extraction from Grains (Corn, Wheat, Rice) and Peanuts: [18]

-

Extraction: Weigh 25 g of the homogenized sample into a blender jar. Add 100 mL of a methanol-water mixture (specific ratio may vary, often alkaline) and blend at high speed for 2 minutes.

-

Filtration: Filter the extract through a fluted filter paper.

-

Defatting (for peanuts): Transfer a portion of the filtrate to a separatory funnel and add an equal volume of hexane. Shake vigorously for 1 minute and allow the layers to separate. Discard the upper hexane layer.

-

Cleanup (optional): For cleaner extracts, a solid-phase extraction (SPE) step can be employed. The choice of SPE sorbent depends on the specific method. A mixed-mode reversed-phase anion-exchange sorbent has been shown to be effective.[19]

-

Final Preparation: Evaporate the solvent from the extract under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC analysis.

Detailed Protocol for Extraction from Cheese: [12][20]

-

Extraction: Weigh 5 g of grated cheese sample into a centrifuge tube. Add 20 mL of 1% formic acid in acetonitrile. Homogenize using a high-speed disperser for 1 minute.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.2 µm syringe filter into a vial for LC-MS/MS analysis. For some methods, a dilution step with acetonitrile may be included before filtration.[20]

High-Performance Liquid Chromatography (HPLC) Method

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A common mobile phase is a gradient of methanol and water, sometimes with the addition of zinc sulfate to the mobile phase to improve peak shape.[6] For example, a gradient starting with a higher proportion of aqueous phase and increasing the organic phase over time.

-

Detector: UV detector set at 284 nm.[21]

-

Flow Rate: Typically 1.0 mL/min.

-

Internal Standard: Indomethacin can be used as an internal standard to improve quantification.[22]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and selectivity for CPA analysis.

-

Chromatography: Similar to HPLC, a reversed-phase C18 column is typically used. The mobile phase often consists of a mixture of water and methanol or acetonitrile, with additives like formic acid or ammonium hydroxide to enhance ionization.[12][19]

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used.[18]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions for CPA: The precursor ion is [M-H]⁻ at m/z 335. Common product ions for quantification and confirmation are m/z 196 and m/z 182.[12]

-

Internal Standard: A stable isotope-labeled internal standard, such as ¹³C₂₀-cyclopiazonic acid, is recommended for the most accurate quantification to compensate for matrix effects.[12] The MRM transitions for ¹³C₂₀-CPA are a precursor ion of m/z 355 and product ions of m/z 210 and m/z 191.[12]

-

Conclusion

This compound is a mycotoxin of significant concern due to its widespread natural occurrence in a variety of food and feed commodities. This guide has provided a comprehensive overview of its prevalence, with quantitative data highlighting the contamination levels in different products. The influence of environmental factors, particularly water activity and temperature, on CPA production underscores the importance of proper storage and handling of agricultural goods. The elucidation of the biosynthetic pathway provides a basis for understanding the fungal production of this toxin. Furthermore, the detailed experimental protocols for sample preparation and analysis using HPLC and LC-MS/MS offer valuable resources for researchers and analysts in the field of food safety and mycotoxin research. Continuous monitoring and research are essential to mitigate the risks associated with CPA contamination and to ensure the safety of the global food and feed supply.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Biosynthesis of Aspergillus flavus and Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in combination with aflatoxins, zearalenone and ochratoxin A in Indonesian corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of this compound by Penicillium commune isolated from dry-cured ham on a meat extract-based substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aflatoxins and this compound in feed and milk from dairy farms in São Paulo, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. asric.africa [asric.africa]

- 8. Occurrence of this compound in Peanuts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Occurrence of this compound in peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fungi, aflatoxins, and this compound associated with peanut retailing in Botswana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound in soft-ripened and blue cheeses marketed in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of this compound in white mould cheese by liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) using a novel internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The production of this compound by Penicillium commune and this compound and aflatoxins by Aspergillus flavus as affected by water activity and temperature on maize grains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Determination of this compound in food and feeds by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. tandfonline.com [tandfonline.com]

Cyclopiazonic Acid: A Fungal Secondary Metabolite with Potent Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium, is a highly specific and reversible inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1] This inhibition disrupts intracellular calcium homeostasis, leading to a cascade of cellular events, including endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately, apoptosis. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, toxicology, and analytical methods for this compound, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further investigation and application of this potent fungal secondary metabolite.

Introduction

This compound (CPA) is an indole-tetramic acid mycotoxin that contaminates a variety of agricultural commodities, including grains, corn, peanuts, and cheese.[1] Produced by common molds such as Aspergillus flavus and Penicillium camemberti, CPA poses a potential risk to both human and animal health.[2][3] Its primary mechanism of toxicity stems from its high-affinity and specific inhibition of the SERCA pump, a crucial enzyme for maintaining low cytosolic calcium concentrations.[1][4] This targeted action makes CPA a valuable tool for studying intracellular calcium signaling and has garnered interest in its potential as a lead compound in drug development. This guide aims to provide a detailed technical resource on the core aspects of CPA, from its molecular origins to its cellular consequences.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving three key enzymes: CpaS, CpaD, and CpaO. The pathway begins with the hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, CpaS, which utilizes acetyl-CoA, malonyl-CoA, and tryptophan to synthesize the intermediate cyclo-acetoacetyl-L-tryptophan (cAATrp). The subsequent prenylation of cAATrp is catalyzed by the dimethylallyltransferase, CpaD, forming β-cyclopiazonic acid. The final step is an oxidative cyclization reaction mediated by the flavoprotein oxidocyclase, CpaO, to yield α-cyclopiazonic acid, the active form of the toxin.

Mechanism of Action

This compound exerts its toxic effects through the specific and reversible inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1][4] SERCA is responsible for transporting calcium ions from the cytosol into the lumen of the sarcoplasmic and endoplasmic reticulum, a process essential for maintaining low cytosolic calcium levels and for proper muscle contraction and relaxation.[1] CPA binds to the SERCA pump, locking it in a conformation that prevents ATP binding and subsequent calcium transport.[1] This leads to an elevation of cytosolic calcium concentration and depletion of intracellular calcium stores.[1]

The sustained increase in cytosolic calcium triggers a compensatory mechanism known as store-operated calcium entry (SOCE), where calcium channels in the plasma membrane open to allow an influx of extracellular calcium.[3] This further exacerbates the disruption of calcium homeostasis.

Downstream Signaling Pathways: ER Stress, UPR, and Apoptosis

The disruption of calcium homeostasis and depletion of ER calcium stores by CPA triggers a cellular stress response known as the Unfolded Protein Response (UPR).[5][6] The UPR is a complex signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. CPA has been shown to induce the expression of UPR markers such as C/EBP homologous protein (CHOP) and binding immunoglobulin protein (BiP).[5][7] The IRE1α/XBP1 branch of the UPR is implicated in the pro-inflammatory response to CPA.[5]

Sustained ER stress and elevated cytosolic calcium levels can activate apoptotic pathways. CPA-induced apoptosis has been shown to be mediated through both p53-dependent and extrinsic pathways, involving the activation of caspases.[7]

Toxicology

The toxicity of this compound varies depending on the animal species, dose, and duration of exposure. It is considered a moderately toxic mycotoxin. The following tables summarize key quantitative toxicological data for CPA.

Table 1: Acute Toxicity (LD₅₀) of this compound

| Animal Species | Route of Administration | LD₅₀ (mg/kg body weight) |

| Rat | Oral | 36 |

| Mouse | Intraperitoneal | 13 ± 0.05 |

| Chicken | Oral | 36-63 |

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound

| Cell Line | Exposure Time | IC₅₀ |

| Human Monocytes | 48 hours | 8.5 x 10⁻⁸ M |

| Human THP-1 (monocytic) | 48 hours | 1.75 x 10⁻⁷ M |

| Human Caco-2 (intestinal) | 48 hours | >1.25 x 10⁻⁷ M |

| Human CD34+ (hematopoietic stem cells) | 48 hours | >1.25 x 10⁻⁷ M |

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cell line

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound (CPA) stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

CPA Treatment: Prepare serial dilutions of CPA in complete culture medium. Remove the overnight culture medium from the cells and replace it with the CPA-containing medium. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general methodology for the extraction and quantification of CPA from a food matrix using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Food sample

-

Extraction solvent (e.g., acetonitrile/water or methanol/water with formic acid)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC-MS/MS system with a C18 column

-

CPA analytical standard

Procedure:

-

Sample Preparation: Homogenize the food sample.

-

Extraction: Weigh a representative portion of the homogenized sample and add the extraction solvent. Vortex or shake vigorously for a specified time.

-

Centrifugation: Centrifuge the extract at high speed to pellet solid debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium formate.

-

Injection Volume: Typically 5-20 µL.

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for CPA.

-

-

Quantification: Create a calibration curve using CPA analytical standards and quantify the amount of CPA in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a mycotoxin of significant interest due to its specific and potent inhibition of the SERCA pump. This action provides a powerful tool for investigating the intricate roles of calcium signaling in cellular physiology and pathology. The disruption of calcium homeostasis by CPA triggers a cascade of events, including ER stress, the unfolded protein response, and apoptosis, making it a valuable compound for studying these fundamental cellular processes. The detailed information on its biosynthesis, mechanism of action, toxicology, and analytical methods provided in this guide serves as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development. Further research into the nuanced effects of CPA on various cell types and its potential therapeutic applications is warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | this compound-Induced Ca2+ Store Depletion Initiates Endothelium-Dependent Hyperpolarization-Mediated Vasorelaxation of Mesenteric Arteries in Healthy and Colitis Mice [frontiersin.org]

- 4. This compound is a specific inhibitor of the Ca2+-ATPase of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endoplasmic reticulum stress sensitizes pancreatic beta cells to interleukin-1β-induced apoptosis via Bim/A1 imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In Silico Analysis of Cyclopiazonic Acid: A Technical Guide to Predicting Toxicity and ADMET Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium fungi, is a common contaminant in a range of agricultural commodities.[1] Its toxic effects are primarily attributed to the specific and reversible inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, a critical enzyme in maintaining intracellular calcium homeostasis.[2][3] Understanding the toxicological profile and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of CPA is crucial for risk assessment and in the context of drug development, where SERCA is a potential therapeutic target. This technical guide provides an in-depth overview of the in silico prediction of CPA's toxicity and ADMET characteristics, supported by experimental data and detailed methodologies. All quantitative data are summarized in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound (CPA)

This compound is an indole-tetramic acid mycotoxin that poses a potential threat to both human and animal health through the consumption of contaminated food and feed.[1] Its primary mechanism of action involves the potent and specific inhibition of the SERCA pump, leading to a disruption of calcium signaling and subsequent cellular dysfunction.[2] While not considered as acutely potent as some other mycotoxins, chronic exposure to CPA has been linked to various toxicological effects. In silico predictive models offer a rapid and cost-effective approach to evaluate the toxicological risks and pharmacokinetic profiles of chemical compounds like CPA, providing valuable insights for regulatory agencies and researchers in the early stages of drug discovery and development.

In Silico Prediction of ADMET Properties

A variety of computational tools are available to predict the ADMET properties of small molecules. In this guide, we utilized SwissADME, admetSAR, and ProTox-II web servers to generate a comprehensive ADMET profile for this compound. The canonical SMILES string for CPA, CC(=O)C1=C(O)[C@H]2N(C1=O)C(C)(C)[C@H]1CC3=C(NC4=CC=CC=C34)[C@H]21, was used as the input for these predictions.

Data Presentation: Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Prediction Tool | Interpretation |

| Physicochemical Properties | |||

| Molecular Weight | 336.38 g/mol | SwissADME | Within the range for good oral bioavailability. |

| LogP (Consensus) | 2.59 | SwissADME | Optimal lipophilicity for membrane permeability. |

| Water Solubility (LogS) | -3.54 | SwissADME | Soluble. |

| Absorption | |||

| GI Absorption | High | SwissADME | Readily absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | SwissADME | Capable of crossing the blood-brain barrier. |

| P-glycoprotein Substrate | Yes | SwissADME | May be subject to efflux from cells. |

| Distribution | |||

| VDss (human) | 0.553 L/kg | admetSAR | Moderate distribution into tissues. |

| Fraction Unbound (human) | 0.116 | admetSAR | High degree of plasma protein binding. |

| Metabolism | |||

| CYP1A2 Inhibitor | Yes | SwissADME, admetSAR | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | Yes | SwissADME, admetSAR | Potential for drug-drug interactions. |

| CYP2C19 Inhibitor | No | SwissADME, admetSAR | Unlikely to inhibit this metabolic pathway. |

| CYP2D6 Inhibitor | No | SwissADME, admetSAR | Unlikely to inhibit this metabolic pathway. |

| CYP3A4 Inhibitor | No | SwissADME, admetSAR | Unlikely to inhibit this metabolic pathway. |

| Excretion | |||

| Total Clearance | 0.863 mL/min/kg | admetSAR | Moderate rate of elimination from the body. |

| Renal OCT2 Substrate | No | admetSAR | Not a substrate for this renal transporter. |

| Toxicity | |||

| Ames Mutagenicity | Non-mutagen | ProTox-II, admetSAR | Unlikely to be mutagenic. |

| Carcinogenicity | Non-carcinogen | ProTox-II, admetSAR | Unlikely to be carcinogenic. |

| hERG I Inhibitor | No | admetSAR | Low risk of cardiotoxicity. |

| Oral Acute Toxicity (LD50) | 250 mg/kg (Class 4) | ProTox-II | Moderately toxic if swallowed. |

| Hepatotoxicity | Yes | ProTox-II, admetSAR | Potential to cause liver damage. |

In Vitro and In Vivo Toxicity Data

Experimental data from both in vitro and in vivo studies provide essential validation for the in silico predictions and a more complete picture of CPA's toxicological profile.

Data Presentation: In Vivo Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 36 - 63 | [4] |

| Mouse | Oral | 12 | [4] |

| Chicken | Oral | 36 - 63 | [4] |

| Dog | Oral (repeated exposure) | 0.5 | [4] |

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Exposure Time | IC50 | Reference |

| SH-SY5Y (monolayer) | MTT | 24h | 864.01 nM | [5] |

| SH-SY5Y (monolayer) | MTT | 48h | 436.73 nM | [5] |

| SH-SY5Y (monolayer) | MTT | 72h | 392.33 nM | [5] |

| SH-SY5Y (3D spheroid) | MTT | 24h | 1132 nM | [5] |

| SH-SY5Y (3D spheroid) | MTT | 48h | 1069 nM | [5] |

| SH-SY5Y (3D spheroid) | MTT | 72h | 567 nM | [5] |

| Human Monocytes | - | 48h | 85 nM | [6] |

| THP-1 | - | 48h | 175 nM | [6] |

| Caco-2 | - | 48h | >125 nM | [6] |

| CD34+ | - | 48h | >125 nM | [6] |

Mechanism of Action: SERCA Pump Inhibition

The primary molecular target of CPA is the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. CPA binds to the transmembrane domain of the enzyme, stabilizing it in an E2-like conformation and thereby blocking the calcium access channel.[2] This inhibition disrupts the re-uptake of Ca2+ into the sarcoplasmic/endoplasmic reticulum, leading to an increase in cytosolic Ca2+ levels and a depletion of intracellular Ca2+ stores.

Mandatory Visualization: SERCA Pump Inhibition Pathway

Experimental Protocols

In Silico ADMET and Toxicity Prediction

Objective: To predict the ADMET and toxicity profile of this compound using publicly available web-based tools.

Methodology:

-

Input: The canonical SMILES string for this compound (CC(=O)C1=C(O)[C@H]2N(C1=O)C(C)(C)[C@H]1CC3=C(NC4=CC=CC=C34)[C@H]21) was obtained from the PubChem database.

-

Prediction Tools:

-

SwissADME (--INVALID-LINK--): The SMILES string was submitted to the SwissADME server to predict physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), drug-likeness, and medicinal chemistry friendliness.

-

admetSAR (--INVALID-LINK--): The SMILES string was submitted to the admetSAR server to predict a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity endpoints.

-

ProTox-II (--INVALID-LINK--): The SMILES string was submitted to the ProTox-II server to predict various toxicity endpoints, including oral acute toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.

-

-

Data Compilation: The predicted parameters from each server were collected and compiled into a comprehensive table for analysis and comparison.

Mandatory Visualization: In Silico Prediction Workflow

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Methodology (General Protocol):

-

Cell Culture: Plate cells in a 96-well microplate at a suitable density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of CPA. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the CPA concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

SERCA Activity Assay

Objective: To measure the inhibition of SERCA pump activity by this compound.

Methodology (General Protocol based on Ca2+ uptake): [7]

-

Preparation of Microsomes: Isolate sarcoplasmic/endoplasmic reticulum microsomes from a suitable tissue source (e.g., rabbit skeletal muscle) through differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing buffer salts, MgCl2, ATP, and a Ca2+-sensitive fluorescent dye (e.g., Fura-2 or Indo-1).

-

Baseline Measurement: Add the microsomal preparation to the reaction mixture in a fluorometer cuvette and record the baseline fluorescence.

-

Initiation of Ca2+ Uptake: Initiate the SERCA-mediated Ca2+ uptake by adding a known amount of CaCl2. Monitor the decrease in extra-vesicular Ca2+ concentration as a change in fluorescence over time.

-

Inhibition by CPA: To determine the inhibitory effect, pre-incubate the microsomes with varying concentrations of this compound before initiating the Ca2+ uptake.